Potassium 2-(methylthio)pyrimidine-4-carboxylate
CAS No.: 250726-38-6
Cat. No.: VC4057904
Molecular Formula: C6H5KN2O2S
Molecular Weight: 208.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 250726-38-6 |
|---|---|
| Molecular Formula | C6H5KN2O2S |
| Molecular Weight | 208.28 g/mol |
| IUPAC Name | potassium;2-methylsulfanylpyrimidine-4-carboxylate |
| Standard InChI | InChI=1S/C6H6N2O2S.K/c1-11-6-7-3-2-4(8-6)5(9)10;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |
| Standard InChI Key | JAUBOOHBQGVERW-UHFFFAOYSA-M |
| SMILES | CSC1=NC=CC(=N1)C(=O)[O-].[K+] |
| Canonical SMILES | CSC1=NC=CC(=N1)C(=O)[O-].[K+] |
Introduction
Chemical Structure and Physicochemical Properties
Potassium 2-(methylthio)pyrimidine-4-carboxylate belongs to the pyrimidine family, featuring a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The molecular formula is C₆H₅KN₂O₂S, with a molecular weight of 208.28 g/mol. Key structural features include:
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Methylthio group (-SMe) at position 2, enhancing lipophilicity and metabolic stability.
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Carboxylate group (-COO⁻K⁺) at position 4, improving solubility in aqueous media.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | potassium;2-methylsulfanylpyrimidine-4-carboxylate |
| SMILES | CSC1=NC=CC(=N1)C(=O)[O-].[K+] |
| InChI Key | JAUBOOHBQGVERW-UHFFFAOYSA-M |
| Melting Point | Not reported |
| Solubility | Soluble in polar solvents |
The compound’s stability under ambient conditions and compatibility with common organic solvents make it suitable for further derivatization .
Synthesis and Preparation
The synthesis of potassium 2-(methylthio)pyrimidine-4-carboxylate typically involves a two-step process:
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Formation of 2-(Methylthio)pyrimidine-4-carboxylic Acid:
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Salt Formation:
Key Reaction:
Industrial-scale production optimizes yield (>85%) by controlling reaction temperature (60–80°C) and stoichiometric ratios .
Biological Activities and Mechanisms
Antimicrobial Activity
The compound inhibits Gram-positive bacteria (Staphylococcus aureus, MIC = 12.5 μg/mL) and fungi (Candida albicans, MIC = 25 μg/mL) by disrupting cell wall synthesis and enzyme function . The methylthio group enhances membrane permeability, while the carboxylate moiety chelates essential metal ions in microbial pathways .
Anti-inflammatory Effects
The compound reduces COX-2 expression in murine macrophages by 40% at 50 μM, comparable to ibuprofen. This activity is attributed to the pyrimidine ring’s ability to block NF-κB signaling .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for kinase inhibitors (e.g., pyrido[3,4-d]pyrimidines) and antiviral agents. Its carboxylate group facilitates conjugation with bioactive moieties .
Agrochemical Development
Derivatives exhibit herbicidal activity against Amaranthus retroflexus (90% inhibition at 100 ppm) by targeting acetolactate synthase .
Materials Science
Incorporated into metal-organic frameworks (MOFs), it enhances catalytic performance in Heck coupling reactions (yield >95%) .
| Hazard Category | Precautionary Measures |
|---|---|
| Skin Irritation (Category 2) | Wear nitrile gloves; rinse with water |
| Eye Damage (Category 1) | Use safety goggles |
| Acute Toxicity (Oral, Category 4) | Avoid ingestion |
Handling requires ventilation, inert atmosphere (N₂), and storage at 2–8°C .
Future Directions
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Mechanistic Studies: Elucidate interactions with DNA repair enzymes (e.g., PARP-1).
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In Vivo Efficacy: Evaluate pharmacokinetics in rodent models.
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Structure-Activity Relationships (SAR): Modify the methylthio group to enhance bioavailability.
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